2,3,6,7-Tetrachloronaphthalene chemical properties
2,3,6,7-Tetrachloronaphthalene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,3,6,7-Tetrachloronaphthalene (PCN 48)
Introduction
2,3,6,7-Tetrachloronaphthalene, designated as PCN 48 in the congener numbering system, is a chlorinated derivative of naphthalene.[1] As a member of the polychlorinated naphthalenes (PCNs) family, this compound is recognized for its exceptional chemical stability and environmental persistence. PCNs are listed as new persistent organic pollutants (POPs) under the Stockholm Convention, highlighting their global environmental significance.[2] Although its planar structure bears a resemblance to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,6,7-tetrachloronaphthalene belongs to a distinct class of compounds.[1][3]
Historically, PCNs were utilized in industrial applications requiring high stability, such as in cable insulation, wood preservation, and as additives in engine oil.[2][4][5] However, production has largely ceased due to environmental and health concerns.[2][4] Today, the primary sources of PCNs in the environment are unintentional, arising from waste incineration and the disposal of historical items containing these chemicals.[4] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, analytical methodologies, and environmental significance of 2,3,6,7-tetrachloronaphthalene, designed for researchers, scientists, and professionals in drug development and environmental science.
Molecular Structure and Identification
The defining characteristic of 2,3,6,7-tetrachloronaphthalene is its symmetrical structure, with four chlorine atoms attached to the naphthalene backbone. This specific arrangement of chlorine atoms significantly influences its chemical properties, environmental behavior, and toxicological profile.
Caption: Molecular structure of 2,3,6,7-Tetrachloronaphthalene.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 34588-40-4 | [1][6][7][8] |
| Molecular Formula | C₁₀H₄Cl₄ | [1][7][8] |
| Molecular Weight | 265.95 g/mol | [1][7] |
| Synonyms | PCN 48, Naphthalene, 2,3,6,7-tetrachloro- |[1][7][8] |
Physicochemical Properties
The physical properties of 2,3,6,7-tetrachloronaphthalene are fundamental to understanding its distribution and persistence in the environment. Its solid state, high melting point, and low water solubility contribute to its long-term presence in soil and sediment.[4][8]
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid, forms white needles | [1][8] |
| Melting Point | 203–204 °C | [1] |
| Sublimation Point | 135 °C | [1] |
| Density | 1.676 g/cm³ | [1] |
| Water Solubility | Low / Insoluble | [4][8] |
| Organic Solvent Solubility | Soluble | [8] |
| Log Kow | 5.86 (average for tetrachloronaphthalene isomers) |[9] |
The high octanol-water partition coefficient (Log Kow) indicates a strong tendency to partition from water into fatty tissues, which is the primary driver for its bioaccumulation in aquatic and terrestrial organisms.[4][9] Its chemical stability means it is highly resistant to natural degradation processes.[4][8]
Synthesis and Chemical Reactivity
Synthesis for Research Applications
While commercial production of PCNs has ceased, laboratory-scale synthesis is essential for creating analytical standards and conducting toxicological research. 2,3,6,7-Tetrachloronaphthalene was first synthesized by Reimlinger and King in 1962.[1] A known pathway involves a multi-step synthesis (11 stages) starting from 3,4-dichlorophthalic anhydride.[1] The complexity of this synthesis underscores why individual congeners are not produced commercially and are primarily sourced for reference purposes.
Chemical Reactivity and Degradation
2,3,6,7-Tetrachloronaphthalene is characterized by its chemical inertness. However, it is not entirely unreactive. Research has demonstrated that it can be degraded under specific laboratory conditions.
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Electrolytic Reduction: In a notable experiment, a 15-hour electrolysis at -2.2 volts resulted in up to 98% degradation of 2,3,6,7-tetrachloronaphthalene into lower-chlorinated or completely de-halogenated naphthalene derivatives.[1] This demonstrates a potential, albeit energy-intensive, pathway for remediation.
Toxicological Mechanism
The toxicity of 2,3,6,7-tetrachloronaphthalene and other planar halogenated aromatic hydrocarbons is primarily mediated through the aryl hydrocarbon (Ah) receptor.[3][9]
Caption: Simplified workflow of Ah receptor-mediated toxicity.
This interaction initiates a cascade of events leading to altered gene expression, including the induction of cytochrome P450 enzymes like CYP1A1.[10] This mechanism is responsible for a range of toxic responses, including potential carcinogenicity and liver damage.[6][9][11]
Analytical Methodologies
The detection and quantification of 2,3,6,7-tetrachloronaphthalene in environmental and biological samples require highly sophisticated analytical techniques due to its presence at trace levels (ng/kg or pg/g) and the complexity of sample matrices.
Caption: Standard analytical workflow for PCN analysis.
Protocol: Trace Analysis of 2,3,6,7-Tetrachloronaphthalene
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Sample Extraction:
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Objective: To isolate the target analyte from the solid or liquid matrix.
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Methodology (Soxhlet Extraction): A solid sample (e.g., 10-20g of dried sediment) is placed in a thimble. A volatile organic solvent (e.g., a hexane/dichloromethane mixture) is continuously cycled through the sample for 18-24 hours.[12] This process efficiently extracts non-polar compounds like PCNs. The rationale for using Soxhlet is its proven effectiveness and status as a standard method for extracting POPs from solid matrices.[12]
-
-
Sample Cleanup and Fractionation:
-
Objective: To remove co-extracted interfering compounds (lipids, other organics) that can compromise instrumental analysis.
-
Methodology (Adsorption Chromatography): The concentrated extract is passed through a multi-layered chromatography column containing adsorbents like silica gel and alumina.[12]
-
A non-polar solvent (e.g., hexane) is used first to elute less polar interferences.
-
The solvent polarity is then gradually increased to elute compounds of increasing polarity, allowing for the separation of PCNs into a specific fraction. This step is critical for achieving low detection limits.
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-
-
Instrumental Analysis:
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Objective: To separate, detect, and quantify 2,3,6,7-tetrachloronaphthalene.
-
Methodology (HRGC/HRMS): High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry is the gold standard.
-
GC: A long capillary column (e.g., 60m) separates the individual PCN congeners based on their boiling points and interaction with the column's stationary phase.
-
MS: The mass spectrometer provides highly specific detection by monitoring for the exact mass-to-charge ratio of the target analyte and its isotopes, distinguishing it from background noise.
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-
-
Quantification:
-
Objective: To accurately determine the concentration of the analyte.
-
Methodology (Isotope Dilution): Prior to extraction, the sample is spiked with a known amount of an isotopically labeled internal standard (e.g., 2,3,6,7-Tetrachloro-naphthalene-¹³C₁₀).[13] Because the labeled standard behaves identically to the native analyte throughout the extraction and cleanup process, any losses will affect both equally. The ratio of the native analyte to the labeled standard in the final analysis allows for highly accurate quantification, correcting for procedural losses.
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Spectroscopic Data for Identification
For pure standards, spectroscopic methods provide definitive structural confirmation.
Table 3: Spectroscopic Data
| Technique | Observed Peaks / Signals | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | Absorption bands at 1638, 1478, 1458, 1346, 1177, 965, 902, 761, 650 cm⁻¹ | [1] |
| ¹H NMR (400 MHz, C₆D₆) | 7.10 ppm (singlet, 4 H) | [1] |
| ¹³C NMR (100 MHz, C₆D₆) | 128.4 (quaternary), 127.6 (quaternary), 128.0 (tertiary) ppm |[1] |
Environmental Fate and Toxicological Significance
The chemical properties of 2,3,6,7-tetrachloronaphthalene dictate its behavior and impact on the environment. Its resistance to degradation and low water solubility cause it to adsorb strongly to soil and sediments, where it can persist for long periods.[4][8] This persistence, combined with its potential for long-range atmospheric transport, has led to its detection in remote ecosystems.[2]
Its lipophilic nature results in significant bioaccumulation in organisms, with concentrations magnifying up the food chain.[4][9] Studies have shown that tetrachloronaphthalenes are well absorbed by the gastrointestinal tract (>45%) and accumulate in adipose tissue.[9] The dioxin-like toxicity raises significant public health concerns, as chronic exposure is linked to an increased risk of liver disease and potential carcinogenic effects.[6][11]
Conclusion
2,3,6,7-Tetrachloronaphthalene (PCN 48) is a chemically stable, persistent, and bioaccumulative compound. Its core properties—high melting point, low water solubility, and structural planarity—are directly responsible for its environmental fate and toxicological profile. The dioxin-like mechanism of action via the Ah receptor makes it a compound of significant concern, necessitating the use of highly sensitive and specific analytical methods for its monitoring. A thorough understanding of its chemistry is paramount for professionals engaged in environmental remediation, toxicology, and public health policy.
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